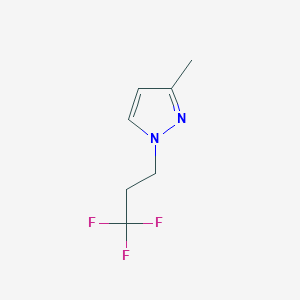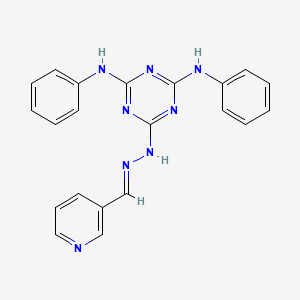![molecular formula C26H31N5O2 B11711452 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B11711452.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazol-4-il)-2-{4-[(2E)-3-fenilprop-2-en-1-il]piperazin-1-il}acetamida es un compuesto orgánico complejo con una estructura única que incluye un anillo de pirazol, un anillo de piperazina y varios grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazol-4-il)-2-{4-[(2E)-3-fenilprop-2-en-1-il]piperazin-1-il}acetamida generalmente implica la reacción de 4-aminoantipirina con benzoilisotiocianato en proporciones equimolares. La reacción se lleva a cabo en acetona como solvente, se calienta a 50 °C y se agita durante 3 horas, lo que da como resultado una solución naranja .
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar solventes de grado industrial y garantizar técnicas de purificación adecuadas para lograr altos rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazol-4-il)-2-{4-[(2E)-3-fenilprop-2-en-1-il]piperazin-1-il}acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en el anillo de piperazina.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno o permanganato de potasio.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Haluros de alquilo o cloruros de acilo en condiciones básicas.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-(1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazol-4-il)-2-{4-[(2E)-3-fenilprop-2-en-1-il]piperazin-1-il}acetamida tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto tiene potencial como molécula líder para el desarrollo de nuevos fármacos debido a su estructura única y actividad biológica.
Ciencia de Materiales: Se puede utilizar en la síntesis de materiales avanzados con propiedades específicas, como polímeros y nanomateriales.
Estudios Biológicos: El compuesto se puede utilizar como una sonda para estudiar varios procesos e interacciones biológicas.
Mecanismo De Acción
El mecanismo de acción de N-(1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazol-4-il)-2-{4-[(2E)-3-fenilprop-2-en-1-il]piperazin-1-il}acetamida implica su interacción con dianas moleculares específicas. La estructura del compuesto le permite unirse a enzimas o receptores, modulando su actividad. Por ejemplo, los estudios de acoplamiento han mostrado buenas interacciones de unión con aminoácidos diana, lo que indica un potencial como inhibidor enzimático .
Comparación Con Compuestos Similares
Compuestos Similares
- N-((1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazol-4-il)carbamotioil)benzamida
- N0-[(1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazol-4-il)metileno]tiofeno-2-carbohidrazida
Unicidad
N-(1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazol-4-il)-2-{4-[(2E)-3-fenilprop-2-en-1-il]piperazin-1-il}acetamida es única debido a su combinación de un anillo de pirazol y un anillo de piperazina, que imparte propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C26H31N5O2 |
|---|---|
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C26H31N5O2/c1-21-25(26(33)31(28(21)2)23-13-7-4-8-14-23)27-24(32)20-30-18-16-29(17-19-30)15-9-12-22-10-5-3-6-11-22/h3-14H,15-20H2,1-2H3,(H,27,32)/b12-9+ |
Clave InChI |
IQCSEZKQDIQIHX-FMIVXFBMSA-N |
SMILES isomérico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3CCN(CC3)C/C=C/C4=CC=CC=C4 |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3CCN(CC3)CC=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11711377.png)
![4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11711379.png)
![2-(Pyrrolidin-1-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11711394.png)
![Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate](/img/structure/B11711401.png)



![3,5-dinitro-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11711426.png)

![1-[1-(1H-indol-3-yl)propan-2-yl]urea](/img/structure/B11711430.png)
![(5E)-5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711434.png)
![2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11711435.png)

